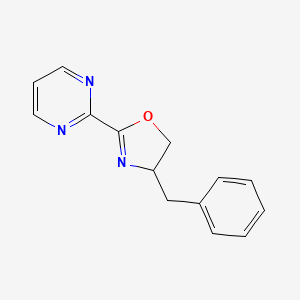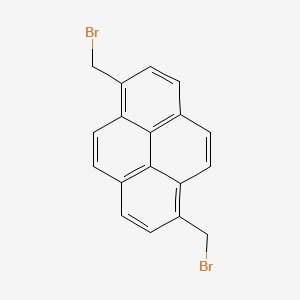
N1-(2-((2-((3-Aminopropyl)(methyl)amino)ethyl)(methyl)amino)ethyl)-N1-methylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-((2-((3-Aminopropyl)(methyl)amino)ethyl)(methyl)amino)ethyl)-N1-methylpropane-1,3-diamine is a complex organic compound with a molecular formula of C10H25N3O . This compound is characterized by its multiple amine groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-((2-((3-Aminopropyl)(methyl)amino)ethyl)(methyl)amino)ethyl)-N1-methylpropane-1,3-diamine typically involves multiple steps. One common method includes the reaction of 3-aminopropylamine with methylamine under controlled conditions to form an intermediate. This intermediate is then reacted with ethylene oxide to introduce the ethoxy groups, followed by further methylation to achieve the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(2-((2-((3-Aminopropyl)(methyl)amino)ethyl)(methyl)amino)ethyl)-N1-methylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N1-(2-((2-((3-Aminopropyl)(methyl)amino)ethyl)(methyl)amino)ethyl)-N1-methylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which N1-(2-((2-((3-Aminopropyl)(methyl)amino)ethyl)(methyl)amino)ethyl)-N1-methylpropane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The multiple amine groups allow it to form stable complexes with metal ions, which can inhibit enzyme activity or alter receptor function. This compound can also disrupt cellular processes by chelating essential metal ions, leading to cellular dysfunction .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-aminoethyl)-1,3-propanediamine: Similar structure but lacks the ethoxy groups.
Tris(2-aminoethyl)amine: Contains three aminoethyl groups but differs in the arrangement of the amine groups.
Uniqueness
N1-(2-((2-((3-Aminopropyl)(methyl)amino)ethyl)(methyl)amino)ethyl)-N1-methylpropane-1,3-diamine is unique due to its specific arrangement of multiple amine groups and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C13H33N5 |
|---|---|
Molecular Weight |
259.44 g/mol |
IUPAC Name |
N'-[2-[2-[3-aminopropyl(methyl)amino]ethyl-methylamino]ethyl]-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C13H33N5/c1-16(8-4-6-14)10-12-18(3)13-11-17(2)9-5-7-15/h4-15H2,1-3H3 |
InChI Key |
LNXBDYQVINKMRD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN)CCN(C)CCN(C)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride](/img/structure/B12822888.png)

![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12822903.png)
![(2R,3R,4S,5R)-2-(5-Fluoro-4-methoxy-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12822914.png)
![3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4'-bipyridine]-1(2h)-carboxamide](/img/structure/B12822928.png)



![8-Bromo-3-chloropyrido[2,3-b]pyrazine](/img/structure/B12822959.png)




